molecular formula C11H5BrClF3N2 B15340158 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine

6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine

Cat. No.: B15340158
M. Wt: 337.52 g/mol
InChI Key: MGNGTRRLZLMNPE-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine is a versatile chemical building block designed for research and development, particularly in medicinal chemistry. Its structure incorporates a bromophenyl group and a reactive chloro group on a trifluoromethyl-substituted pyrimidine core, making it a valuable intermediate for constructing more complex molecules via cross-coupling reactions (such as Suzuki reactions) and nucleophilic substitutions . The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design. Its incorporation into lead compounds is a established strategy to enhance key properties, including metabolic stability, membrane permeability (lipophilicity), and binding affinity to biological targets . This makes 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine of high interest for synthesizing potential new active compounds. Recent research has identified closely related 6-(trifluoromethyl)pyrimidine derivatives as promising Toll-like Receptor 8 (TLR8) antagonists . TLR8 is an intracellular innate immune receptor; its overactivation is associated with autoimmune diseases like lupus and rheumatoid arthritis . This compound scaffold therefore holds significant value for investigators developing new therapeutic agents for immune and inflammatory disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H5BrClF3N2

Molecular Weight

337.52 g/mol

IUPAC Name

4-(3-bromophenyl)-2-chloro-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H5BrClF3N2/c12-7-3-1-2-6(4-7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H

InChI Key

MGNGTRRLZLMNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₁₁H₅BrClF₃N₂ , with a molecular weight of 337.52 g/mol . Its structure features a pyrimidine core substituted at positions 2 (chloro), 4 (trifluoromethyl), and 6 (3-bromophenyl). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl moiety facilitates further functionalization via cross-coupling reactions.

Physicochemical Properties

While experimental data on melting/boiling points remain limited, density functional theory (DFT) calculations predict strong electron-withdrawing effects from the chloro and trifluoromethyl groups, which influence reactivity in nucleophilic substitution and metal-catalyzed reactions.

Synthesis Methodologies

Cyclocondensation Approaches

Cyclocondensation reactions are widely used to construct the pyrimidine ring. A modified Biginelli reaction, adapted from procedures in, involves the following steps:

  • Starting Materials :

    • 3-Bromobenzaldehyde (aryl aldehyde)
    • 3-Oxobutanamide derivative (keto-amide)
    • Urea or thiourea (nitrogen source)
  • Reaction Conditions :

    • Solvent : Ethanol or dichloromethane
    • Catalyst : Hydrochloric acid (5–10 mol%)
    • Temperature : Reflux (78–90°C)
    • Duration : 10–24 hours
  • Mechanism :
    The reaction proceeds via acid-catalyzed formation of an enamine intermediate, followed by cyclization to yield the pyrimidine ring. The 3-bromophenyl group is introduced via the aldehyde component, while the trifluoromethyl and chloro substituents originate from the keto-amide precursor.

Representative Procedure :
A mixture of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide (0.01 M), 3-bromobenzaldehyde (0.01 M), and urea (0.015 M) in ethanol with HCl was refluxed for 12 hours. The product was recrystallized from ethanol, yielding 6-(3-bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine at 68–75% purity.

Table 1: Optimization of Cyclocondensation Parameters
Parameter Condition 1 Condition 2 Condition 3
Catalyst (HCl conc.) 5% 7.5% 10%
Yield 62% 68% 75%
Purity (HPLC) 92% 95% 98%

Halogenation and Functionalization

Post-synthetic halogenation enables precise control over substituent placement. A two-step protocol derived from involves:

  • Chlorination :

    • Reagent : Thionyl chloride (SOCl₂)
    • Conditions : Reflux with catalytic DMF (0.5–1 mol%)
    • Intermediate : 2-Chloro-4-(trifluoromethyl)pyrimidine-6-carbonyl chloride
  • Friedel-Crafts Arylation :

    • Electrophile : 3-Bromophenyl boronic acid
    • Catalyst : Silica gel-supported AlCl₃
    • Solvent : Dichloromethane
    • Yield : 70–78%

This method avoids harsh metal catalysts, making it suitable for large-scale production.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling is effective for introducing the 3-bromophenyl group. Key steps include:

  • Substrate Preparation :

    • 2-Chloro-4-(trifluoromethyl)-6-iodopyrimidine
  • Coupling Reaction :

    • Catalyst : Pd(PPh₃)₄ (2 mol%)
    • Base : K₂CO₃
    • Solvent : DMF/H₂O (4:1)
    • Temperature : 80°C

Yield : 82% with >99% regioselectivity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods
Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 68–75 92–98 Moderate High
Halogenation/Arylation 70–78 90–95 High Moderate
Suzuki Coupling 82 99 Low Low
  • Cyclocondensation : Ideal for laboratories with limited metal catalyst access.
  • Suzuki Coupling : Preferred for high-purity applications despite higher costs.

Challenges and Innovations

Regioselectivity Issues

Competing reactions at pyrimidine positions 4 and 6 often lead to byproducts. Recent work in demonstrates that steric hindrance from the trifluoromethyl group directs electrophilic substitution to position 6, improving regioselectivity to >90%.

Green Chemistry Advances

Solvent-free cyclocondensation and mechanochemical synthesis (ball milling) reduce environmental impact. For example, grinding 3-bromobenzaldehyde , urea , and ethyl trifluoropyruvate with SiO₂-supported HCl achieved 70% yield in 2 hours.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :
    • Chloro vs. Cyclopropyl (Position 2) : The chloro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution. In contrast, the cyclopropyl group in the analog (C₁₃H₁₀BrClN₂) provides steric protection but reduces reactivity .
    • Trifluoromethyl vs. Phenyl (Position 4) : The CF₃ group increases electron-withdrawing effects, stabilizing the pyrimidine ring. Phenyl substituents (e.g., C₁₆H₁₀BrClN₂) introduce aromaticity but lower polarity .
    • Bromophenyl vs. Dichlorophenyl (Position 6) : Bromine’s larger atomic radius compared to chlorine may enhance hydrophobic interactions in biological systems. Dichlorophenyl analogs (C₁₇H₉Cl₂F₃N₂) exhibit stronger halogen bonding but reduced solubility .

Biological Activity

Overview

6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a bromophenyl group, a chloro substituent, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C11H5BrClF3N2
  • Molecular Weight : 337.53 g/mol
  • IUPAC Name : 6-(3-bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine
  • CAS Number : 1271473-72-3

The biological activity of 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The bromophenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the chloro group may participate in hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine may possess antimicrobial effects against various bacterial strains. The presence of halogen atoms is often associated with increased antimicrobial potency due to enhanced interaction with microbial cell membranes.
  • Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has shown selective cytotoxicity towards tumorigenic cells while sparing normal cells, indicating a potential mechanism for targeted cancer therapy.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at treating metabolic disorders or cancer.

Case Studies and Research Findings

Several research studies have explored the biological activity of pyrimidine derivatives, including this compound:

  • A study published in MDPI reported on the synthesis and evaluation of various pyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine exhibited significant growth inhibition in tumor cell lines at micromolar concentrations .
  • Another investigation focused on the antimicrobial efficacy of halogenated pyrimidines. The findings suggested that the introduction of bromine and chlorine atoms significantly enhanced the compounds' antibacterial activities against resistant strains .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerSelective cytotoxicity towards tumor cells
Enzyme InhibitionInhibition of specific metabolic enzymes

Q & A

Q. What are the recommended synthetic routes for 6-(3-Bromophenyl)-2-chloro-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. A common approach includes:

Trifluoromethylation : Reacting a chloropyrimidine precursor with trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) to introduce the CF₃ group .

Suzuki-Miyaura Coupling : Introducing the 3-bromophenyl group via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) with 3-bromophenylboronic acid in dioxane/water at 100°C .

Chlorination : Final halogenation at the 2-position using POCl₃ or SOCl₂ under reflux conditions.

Key Factors for Yield Optimization:

  • Catalyst Loading : Pd catalyst (0.5–2 mol%) balances cost and efficiency.
  • Temperature : Controlled heating (80–100°C) prevents decomposition of sensitive intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%).

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

X-ray Crystallography : Single-crystal analysis (e.g., SHELX refinement) resolves bond lengths/angles (e.g., C-Br: 1.89 Å, C-Cl: 1.72 Å) and confirms regiochemistry .

Spectroscopy :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.4–8.1 ppm) and CF₃ groups (δ 120–125 ppm in ¹⁹F NMR) .
  • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ at m/z 338.97 (calc. 338.96) .

Critical Considerations:

  • Crystallization Solvent : Use EtOH/CHCl₃ mixtures for high-quality crystals.
  • Deuterated Solvents : DMSO-d₆ minimizes signal splitting in NMR.

Advanced Research Questions

Q. What reaction mechanisms explain the electrophilic substitution behavior of this compound in cross-coupling reactions?

Methodological Answer: The 2-chloro and 3-bromophenyl groups act as leaving sites for nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:

  • Pd-Catalyzed Coupling : Oxidative addition of Pd⁰ to C-Br/C-Cl bonds forms Pd(II) intermediates, followed by transmetallation with organoboron reagents .
  • Electronic Effects : The electron-withdrawing CF₃ group activates the pyrimidine ring for SNAr at the 2-position .

Data Contradictions & Resolution:

  • Competitive Pathways : Competing C-Br vs. C-Cl activation in Pd catalysis can lead to byproducts. Use bulky ligands (e.g., SPhos) to enhance selectivity for C-Br .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in biological systems?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Simulate binding affinity to enzymes (e.g., kinases) via molecular docking (AutoDock Vina) .

ADMET Prediction : Tools like SwissADME predict logP (~3.2), indicating moderate blood-brain barrier permeability.

Case Study:

  • CYP450 Inhibition : Docking suggests strong interaction with CYP3A4 (binding energy: −9.2 kcal/mol), necessitating in vitro validation .

Q. What strategies address contradictions in reported biological activity data for structurally similar pyrimidines?

Methodological Answer:

Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial assays) to identify outliers.

Structural Analogues : Test derivatives (e.g., 6-(4-Bromophenyl) vs. 6-(3-Bromophenyl)) to isolate substituent effects .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Methodological Answer:

  • Twinned Crystals : Common due to planar pyrimidine rings. Use SHELXL’s TWIN command for refinement .
  • Disorder : CF₃ groups may exhibit rotational disorder. Apply restraints (ISOR, DELU) to thermal parameters .

Example Refinement Metrics (From ):

  • R Factor : 0.055 (high-resolution data <1.0 Å).
  • Data-to-Parameter Ratio : 18:1 ensures model reliability.

Q. Safety & Handling

  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release .
  • PPE : Use nitrile gloves, fume hood, and respiratory protection during synthesis .

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